molecular formula C24H23F2N3O3S B607851 GSK575594A CAS No. 909418-68-4

GSK575594A

カタログ番号: B607851
CAS番号: 909418-68-4
分子量: 471.5 g/mol
InChIキー: DAPKZHQMEQRNPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK575594A は、化学名 1-(4-アミノ-2-フルオロフェニル)-4-[[4’-フルオロ-4-(メチルスルホニル)[1,1’-ビフェニル]-2-イル]カルボニル]-ピペラジンとしても知られており、組成式は C24H23F2N3O3S、分子量は 471.52 g/mol です . This compound は、ヒト GPR55 の選択的アゴニストとして作用し、げっ歯類の受容体よりもヒトの受容体に対して特異性を示します . ここでは、this compound の合成方法、化学反応、用途、作用機序、および類似化合物との比較について説明します。

2. 合成方法

This compound の合成経路は、いくつかの工程からなります。残念ながら、文献では合成の詳細や反応条件については明らかになっていません。工業的な生産方法では、この化合物を得るために効率的でスケーラブルなプロセスが採用されている可能性があります。

化学反応の分析

GSK575594A は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。これらの反応に使用される一般的な試薬や条件は明らかにされていません。これらの反応から生成される主な生成物も明確に文書化されていません。

4. 科学研究における用途

This compound は、複数の科学分野で応用されています。

    化学: this compound は、そのユニークな構造と GPR55 アゴニスト活性により、受容体-リガンド相互作用や創薬研究において貴重なツールとなっています。

    生物学: 研究者らは、GPR55 を含む細胞シグナル伝達経路への影響を研究しています。

    医学: 具体的な治療適応は確立されていませんが、潜在的な治療用途について調査が続けられています。

    産業: this compound の産業用途は推測の域を出ませんが、薬理学的特性から研究が進められています。

科学的研究の応用

Pharmacological Applications

1. Modulation of Nicotinic Acetylcholine Receptors

GSK575594A has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly in the context of parasitic infections. A study demonstrated that this compound exhibited a significant modulatory effect on nAChRs in Ascaris suum, enhancing muscle contractions induced by acetylcholine. The compound increased the maximum effect (Emax) by 21% at a concentration of 3 µM, indicating its potential as an anthelmintic agent. This finding suggests that this compound could be developed further to combat drug-resistant parasitic infections .

2. Selective Activation of GPR55

This compound has been shown to selectively activate GPR55, which is implicated in various physiological processes such as pain perception and inflammation. Research indicates that it is over 60-fold selective for GPR55 compared to other receptors like the glycine transporter subtype 1. This selectivity opens avenues for developing treatments for conditions such as neuropathic pain and cancer, where modulation of the endocannabinoid system may provide therapeutic benefits .

Data Table: Summary of Key Findings on this compound

Study Application Key Findings Potential Impact
AntihelminthicIncreased Emax by 21% at 3 µM on A. suum nAChRPotential treatment for drug-resistant parasites
GPR55 Activation>60-fold selectivity for GPR55 over glycine transporter subtype 1New therapeutic targets for pain and inflammation
Pharmacological ProfileActivates GPR55 signaling pathwaysImplications for cancer and metabolic disorders

Case Studies

Case Study 1: Antihelmintic Activity

In a virtual screening campaign that combined ligand-based pharmacophore modeling and molecular docking, researchers identified this compound as a promising candidate against Ascaris suum. The study utilized contraction assays to validate the compound's efficacy in modulating nAChR activity, highlighting its potential as a lead compound for further optimization in antihelminthic drug development .

Case Study 2: Neuropathic Pain Management

This compound has been investigated for its role in modulating pain pathways via GPR55 activation. In vitro studies demonstrated that the compound could alter intracellular signaling cascades associated with pain perception, suggesting its utility in developing new analgesics aimed at neuropathic pain management .

作用機序

GSK575594A の作用機序は、G タンパク質共役受容体である GPR55 との相互作用に基づいています。this compound は GPR55 に結合することにより、下流のシグナル伝達経路を調節し、細胞応答に影響を与えます。正確な分子標的や経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

詳細な比較は少ないですが、GSK575594A の特徴は、ヒト GPR55 に対する選択性です。類似の化合物には、他の GPR55 アゴニストや関連する分子が含まれる可能性がありますが、包括的なリストをまとめるためには、さらなる研究が必要です。

生物活性

GSK575594A is a novel compound that has garnered attention for its selective activity as a ligand for the GPR55 receptor, a G-protein-coupled receptor (GPCR) implicated in various physiological processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its high selectivity for GPR55, being over 60-fold selective compared to the glycine transporter subtype 1. Its structure is based on benzoylpiperazine, which allows it to act as an agonist for GPR55 without significant activity on CB1 and CB2 cannabinoid receptors . This specificity makes it a valuable tool for studying GPR55's role in cellular signaling and physiology.

GPR55 Signaling Pathways

This compound activates GPR55, leading to several downstream effects:

  • Calcium Mobilization : Activation of GPR55 by this compound induces oscillatory calcium responses from intracellular stores, a novel finding for GPCRs. This process involves the Gαq-RhoA-ROCK signaling pathway, which is crucial for cytoskeletal remodeling .
  • ERK1/2 Activation : The compound has been shown to stimulate ERK1/2 phosphorylation, indicating its role in promoting cellular proliferation and survival pathways .
  • Transcription Factor Activation : Following activation, transcription factors such as NFAT and NFκB are engaged, potentially influencing gene expression related to inflammation and pain modulation .

Case Studies

  • This compound in Pain Modulation :
    A study investigated the effects of this compound on pain models. It was found that the compound significantly reduced mechanical allodynia and thermal hyperalgesia in inflammatory pain models. The analgesic effects were mediated through the activation of GPR55, highlighting its potential as a therapeutic target for pain management .
  • Nematode Contraction Modulation :
    Another study assessed the modulatory effects of this compound on nematode contractions induced by acetylcholine. The results indicated that this compound could influence neuromuscular transmission in nematodes, suggesting broader implications for its pharmacological profile .

Data Summary

Biological Activity Effect Observed Mechanism
Calcium MobilizationOscillatory releaseGαq-RhoA-ROCK pathway
ERK1/2 PhosphorylationIncreased signalingGPCR activation
Pain ReliefReduced allodyniaGPR55 activation

特性

IUPAC Name

[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKZHQMEQRNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909418-68-4
Record name 909418-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。